3-(Tert-butoxy)propan-1-amine

Description

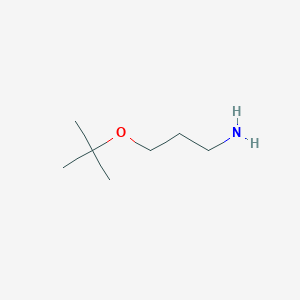

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)9-6-4-5-8/h4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCSKDXOXIUCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584974 | |

| Record name | 3-tert-Butoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100364-10-1 | |

| Record name | 3-tert-Butoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butoxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Tert-butoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Tert-butoxy)propan-1-amine, a versatile primary amine used as a key building block in organic synthesis and drug discovery. This document details its chemical and physical properties, provides an experimental synthesis protocol, and explores its applications.

Core Properties and Identification

3-(Tert-butoxy)propan-1-amine, identified by the CAS number 100364-10-1 , is a valuable synthetic intermediate. Its structure combines a hydrophilic primary amine group with a sterically hindered tert-butoxy group, imparting unique solubility and reactivity characteristics.[1][2][3]

Physicochemical Data

A summary of the key physical and chemical properties of 3-(Tert-butoxy)propan-1-amine is presented in the table below. These computed properties are sourced from comprehensive chemical databases.

| Property | Value | Source |

| CAS Number | 100364-10-1 | PubChem[1] |

| Molecular Formula | C₇H₁₇NO | PubChem[1] |

| Molecular Weight | 131.22 g/mol | PubChem[1] |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propan-1-amine | PubChem[1] |

| Canonical SMILES | CC(C)(C)OCCCN | PubChem[1] |

| Topological Polar Surface Area | 35.3 Ų | PubChem[1] |

| Complexity | 65.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

Synthesis of 3-(Tert-butoxy)propan-1-amine

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for the preparation of 3-(Tert-butoxy)propan-1-amine. This workflow is a generalized representation and may require optimization of reaction conditions.

Caption: A potential synthetic route to 3-(Tert-butoxy)propan-1-amine via nitrile reduction.

General Experimental Protocol for Amine Synthesis via Nitrile Reduction

The following is a generalized experimental protocol for the reduction of a nitrile to a primary amine, which could be adapted for the synthesis of 3-(Tert-butoxy)propan-1-amine from 3-(tert-butoxy)propanenitrile.

Materials:

-

3-(tert-butoxy)propanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and workup equipment

Procedure:

-

A solution of 3-(tert-butoxy)propanenitrile in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the nitrile.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

-

The resulting precipitate is filtered off, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(Tert-butoxy)propan-1-amine.

-

The crude product can be purified by distillation under reduced pressure.

Applications in Research and Drug Development

Primary amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules and pharmaceuticals. 3-(Tert-butoxy)propan-1-amine serves as a valuable precursor for introducing a flexible three-carbon chain with a terminal amine, which can be further functionalized.

The tert-butoxy group can also serve as a protecting group for a hydroxyl functionality in a precursor molecule, which is later deprotected to reveal the primary amine. The presence of the ether linkage provides metabolic stability compared to more labile ester or amide bonds.

While there is currently no specific, publicly available information detailing the direct biological activity or involvement of 3-(Tert-butoxy)propan-1-amine in signaling pathways, its utility lies in its role as a scaffold for the synthesis of more complex molecules that may exhibit biological effects.

Logical Workflow for Application in Synthesis

The following diagram illustrates the logical workflow of how 3-(Tert-butoxy)propan-1-amine can be utilized as a building block in organic synthesis to generate diverse molecular scaffolds.

Caption: Utilization of 3-(Tert-butoxy)propan-1-amine as a synthetic building block.

Safety and Handling

3-(Tert-butoxy)propan-1-amine is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-Depth Technical Guide to 3-(Tert-butoxy)propan-1-amine

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Tert-butoxy)propan-1-amine, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identifiers

3-(Tert-butoxy)propan-1-amine is a primary amine containing a tert-butoxy group. Its chemical structure and properties make it a versatile building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C7H17NO | [1] |

| Molecular Weight | 131.22 g/mol | [1] |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propan-1-amine | |

| CAS Number | 100364-10-1 | [1][2] |

| Synonyms | 1-Propanamine, 3-(1,1-dimethylethoxy)-, O-T-BUTYLOXYPROPYLAMINE, 3-[(2-methylpropan-2-yl)oxy]propan-1-amine | [1][2] |

Physicochemical Data

A summary of the key physicochemical properties is presented below, offering insights into the compound's behavior in various experimental settings.

| Property | Value |

| Computed XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 131.131014166 Da |

| Monoisotopic Mass | 131.131014166 Da |

Logical Relationship: Synthesis Precursor

The following diagram illustrates the role of 3-(Tert-butoxy)propan-1-amine as a precursor in a hypothetical synthetic pathway, a common application in drug discovery and development.

Caption: Synthetic pathway utilizing 3-(Tert-butoxy)propan-1-amine.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and should be used in conjunction with other validated sources. Experimental protocols should be developed and validated in a laboratory setting.

References

3-(Tert-butoxy)propan-1-amine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for 3-(tert-butoxy)propan-1-amine. The information is intended to support research and development activities in the fields of chemistry and drug discovery.

Chemical Structure and IUPAC Name

The compound with the common name 3-(tert-butoxy)propan-1-amine has the systematic International Union of Pure and Applied Chemistry (IUPAC) name 3-[(2-methylpropan-2-yl)oxy]propan-1-amine [1][2]. Its chemical structure is characterized by a propyl amine backbone with a tert-butoxy group attached to the third carbon atom.

The structure can be represented by the following diagram:

Caption: Chemical structure of 3-(tert-butoxy)propan-1-amine.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(tert-butoxy)propan-1-amine is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇NO | [1][2] |

| Molecular Weight | 131.22 g/mol | [1][2] |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propan-1-amine | [1][2] |

| CAS Number | 100364-10-1 | [1][2] |

| XLogP3 | 0.5 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 4 | [1][2] |

Experimental Protocols

General Experimental Workflow for Synthesis and Purification:

Caption: General experimental workflow for the synthesis and purification.

Detailed Methodologies:

-

Synthesis: A potential synthesis could involve the nucleophilic substitution of a 3-(tert-butoxy)propyl halide with an excess of ammonia or a protected amine equivalent in a suitable solvent like ethanol or THF in a sealed reaction vessel. The reaction would likely require heating to proceed at a reasonable rate.

-

Purification of Primary Amines:

-

Acid-Base Extraction: The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

-

Distillation: If the compound is thermally stable, fractional distillation under reduced pressure can be an effective method for purification.

-

Column Chromatography: Purification can be performed using silica gel or alumina column chromatography. A common mobile phase for amines is a mixture of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine to prevent tailing. Alternatively, reversed-phase chromatography on C18-functionalized silica gel can be employed, particularly for polar amines[3].

-

-

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the final product.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H stretches of the primary amine and C-O stretches of the ether linkage.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the biological activity or the involvement of 3-(tert-butoxy)propan-1-amine in any signaling pathways. This compound is primarily documented as a research chemical[4]. As a primary amine, it has the potential to be used as a building block in the synthesis of more complex molecules with potential biological activities. The amine functional group is a key pharmacophore in many drug molecules, as it can participate in hydrogen bonding and ionic interactions with biological targets[5].

Safety Information

It is important to handle 3-(tert-butoxy)propan-1-amine with appropriate safety precautions. According to available safety data, this compound is classified as corrosive and can cause severe skin burns and eye damage[2]. Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

- 1. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Tert-butoxy)propan-1-amine | C7H17NO | CID 16218572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. teledyneisco.com [teledyneisco.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-(Tert-butoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(tert-butoxy)propan-1-amine, a valuable building block in pharmaceutical and chemical research. The following sections detail a representative synthetic route, purification methodologies, and relevant quantitative data, presented in a clear and accessible format for laboratory application.

Synthesis Methodology

The synthesis of 3-(tert-butoxy)propan-1-amine is most effectively achieved through a three-step process commencing with the commercially available starting material, 3-amino-1-propanol. This strategy involves the protection of the amine functionality, followed by O-tert-butylation of the hydroxyl group, and concluding with the deprotection of the amine to yield the target compound.

Step 1: N-Protection of 3-Amino-1-propanol

To prevent unwanted side reactions at the nucleophilic amine group during the subsequent etherification step, it is first protected, typically as a tert-butoxycarbonyl (Boc) carbamate.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-1-propanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise to the stirred solution.

-

Slowly add a base, such as triethylamine (1.2 eq.) or sodium bicarbonate solution, to maintain a basic pH.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-amino-1-propanol.

Step 2: O-tert-Butylation of N-Boc-3-amino-1-propanol

The formation of the tert-butyl ether is accomplished via an acid-catalyzed addition of isobutylene to the protected amino alcohol.

Experimental Protocol:

-

Charge a pressure vessel with the crude N-Boc-3-amino-1-propanol (1.0 eq.) and a suitable solvent such as dichloromethane or tert-butyl methyl ether.

-

Add a catalytic amount of a strong acid, for instance, sulfuric acid or a solid acid catalyst like Amberlyst-15.

-

Cool the vessel to a low temperature (e.g., -78 °C) and condense isobutylene (a significant excess, e.g., 5-10 eq.) into the mixture.

-

Seal the vessel and allow it to warm to room temperature, then stir for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully vent the excess isobutylene in a fume hood.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-Boc-3-(tert-butoxy)propan-1-amine.

Step 3: N-Deprotection to Yield 3-(Tert-butoxy)propan-1-amine

The final step involves the removal of the Boc protecting group under acidic conditions to afford the desired primary amine.

Experimental Protocol:

-

Dissolve the crude N-Boc-3-(tert-butoxy)propan-1-amine in a suitable solvent like dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify the solution with a strong base (e.g., NaOH or KOH) to a pH > 12.

-

Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate to yield the crude 3-(tert-butoxy)propan-1-amine.

Purification Methods

The crude 3-(tert-butoxy)propan-1-amine can be purified by fractional distillation under reduced pressure. Due to the basic nature of the amine, column chromatography on silica gel can be challenging but is feasible with appropriate modifications.

Fractional Distillation

Experimental Protocol:

-

Set up a fractional distillation apparatus with a vacuum pump and a cold trap.

-

Place the crude 3-(tert-butoxy)propan-1-amine in the distillation flask with a magnetic stir bar.

-

Slowly reduce the pressure and gently heat the flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point of 3-(tert-butoxy)propan-1-amine under the applied pressure. A forerun of lower-boiling impurities may be collected first.

-

Assess the purity of the collected fractions by GC-MS or NMR spectroscopy.

Column Chromatography

For challenging separations, column chromatography can be employed. To mitigate issues with the basic amine binding to the acidic silica gel, the following modifications are recommended.

Experimental Protocol:

-

Stationary Phase: Use silica gel treated with a small percentage of triethylamine (1-2% v/v in the eluent) or employ an amine-functionalized silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The addition of a small amount of triethylamine to the eluent system is crucial when using standard silica gel.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the initial eluent.

-

Load the solution onto the prepared column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Data Presentation

The following table summarizes representative quantitative data for the synthesis and purification of 3-(tert-butoxy)propan-1-amine. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Purification Method |

| 1 | N-Protection | 3-Amino-1-propanol | (Boc)₂O, Triethylamine | 90-98 | >95 | Extraction |

| 2 | O-tert-Butylation | N-Boc-3-amino-1-propanol | Isobutylene, H₂SO₄ (cat.) | 70-85 | >90 | Extraction |

| 3 | N-Deprotection | N-Boc-3-(tert-butoxy)propan-1-amine | Trifluoroacetic Acid | 85-95 | >90 | Extraction |

| 4 | Purification | Crude 3-(tert-butoxy)propan-1-amine | - | >90 (recovery) | >98 | Fractional Distillation |

Visualizations

Synthesis Workflow

Caption: A logical workflow for the synthesis of 3-(tert-butoxy)propan-1-amine.

Purification Logic

Caption: A decision-making diagram for the purification of 3-(tert-butoxy)propan-1-amine.

A Technical Guide to the Solubility of 3-(Tert-butoxy)propan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(tert-butoxy)propan-1-amine, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility based on the compound's structural features and the general principles of amine solubility. Furthermore, it provides a detailed experimental protocol for the precise determination of its solubility and a logical workflow for solvent selection, crucial for process development, formulation, and quality control in the pharmaceutical industry.

Introduction

3-(Tert-butoxy)propan-1-amine is a primary amine containing a bulky tert-butoxy group. Its unique structure, combining a hydrophilic amine head with a moderately hydrophobic alkyl ether tail, dictates its solubility profile across a range of organic solvents. Understanding this profile is paramount for its effective use in synthetic chemistry, particularly in reaction media, work-up procedures, and purification processes. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its empirical determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of 3-(tert-butoxy)propan-1-amine in various organic solvents can be predicted. The presence of a primary amine group allows for hydrogen bonding with protic solvents, while the ether linkage and alkyl chain contribute to its solubility in a range of polar aprotic and nonpolar solvents. Aliphatic amines are generally soluble in organic solvents.[1][2][3] The solubility of amines in water tends to decrease as the number of carbon atoms increases.[4] Both alkyl and aryl amines are typically soluble in organic solvents like benzene, ether, and alcohol.[4]

Table 1: Predicted Qualitative Solubility of 3-(Tert-butoxy)propan-1-amine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The primary amine group can form strong hydrogen bonds with the hydroxyl group of alcohols. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile | High to Moderate | The polar nature of the amine and ether groups allows for dipole-dipole interactions with these solvents. Primary amines can react with ketones like acetone.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Structural similarity (presence of an ether linkage) and the ability to engage in dipole-dipole interactions suggest good solubility. |

| Hydrocarbons | Hexane, Toluene | Moderate to Low | The nonpolar alkyl chain and the tert-butyl group will interact favorably with nonpolar solvents, but the polar amine group may limit high solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | While generally good solvents for many organic compounds, amines can be incompatible with chlorinated solvents like chloroform and carbon tetrachloride.[2] |

Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the solubility of 3-(tert-butoxy)propan-1-amine is critical for its application in a research and development setting. The following protocol describes a standard isothermal shake-flask method followed by gravimetric analysis.

3.1. Objective

To quantitatively determine the solubility of 3-(tert-butoxy)propan-1-amine in a selection of organic solvents at a specified temperature (e.g., 25 °C).

3.2. Materials and Equipment

-

3-(Tert-butoxy)propan-1-amine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvents)

-

Volumetric flasks

-

Pipettes

-

Rotary evaporator or vacuum oven

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(tert-butoxy)propan-1-amine to a series of glass vials, each containing a known volume (e.g., 10 mL) of the respective organic solvents.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any suspended microparticles.

-

-

Gravimetric Analysis:

-

Determine the mass of the filtered saturated solution.

-

Remove the solvent from the flask using a rotary evaporator or by placing it in a vacuum oven at a temperature below the boiling point of the amine until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved 3-(tert-butoxy)propan-1-amine.

-

3.4. Calculation of Solubility

The solubility can be expressed in various units:

-

g/100 mL: (Mass of dissolved amine / Volume of solvent) x 100

-

mol/L (Molarity): (Moles of dissolved amine / Liters of solution)

Mandatory Visualizations

4.1. Logical Workflow for Solubility Determination

The process of determining the solubility of 3-(tert-butoxy)propan-1-amine can be systematically approached as illustrated in the following workflow diagram.

Caption: Experimental workflow for determining the solubility of 3-(tert-butoxy)propan-1-amine.

Conclusion

References

Spectroscopic Data of 3-(Tert-butoxy)propan-1-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Tert-butoxy)propan-1-amine, a key building block in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 3-(Tert-butoxy)propan-1-amine, the following data tables are based on established principles of spectroscopy and data from analogous compounds. These tables provide a reliable prediction of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.75 | Triplet | 2H | -CH₂-NH₂ |

| ~3.40 | Triplet | 2H | -O-CH₂- |

| ~1.70 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.18 | Singlet | 9H | -C(CH₃)₃ |

| ~1.50 (broad) | Singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13) Spectrum (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~72.5 | -C(CH₃)₃ |

| ~61.0 | -O-CH₂- |

| ~40.0 | -CH₂-NH₂ |

| ~32.0 | -CH₂-CH₂-CH₂- |

| ~27.5 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Tert-butoxy)propan-1-amine is expected to show characteristic absorption bands for its primary amine and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad (two bands) | N-H stretch (primary amine)[1] |

| 2970 - 2860 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine)[1] |

| 1190 - 1170 | Strong | C-O-C stretch (ether) |

| 1100 - 1000 | Medium | C-N stretch (aliphatic amine)[1] |

| 910 - 665 | Broad | N-H wag (primary amine)[1] |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3-(Tert-butoxy)propan-1-amine is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 131 | Low | [M]⁺ (Molecular Ion) |

| 116 | Medium | [M - CH₃]⁺ |

| 74 | Medium | [M - C₄H₉O]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 30 | High | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-(Tert-butoxy)propan-1-amine (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical to avoid overlapping signals with the analyte. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For ¹H NMR, 16 to 32 scans are typically acquired, while ¹³C NMR may require several hundred to thousands of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For the identification of the N-H protons, a D₂O exchange experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the N-H proton signals will disappear or significantly decrease in intensity.[3]

Infrared (IR) Spectroscopy

For a liquid sample like 3-(Tert-butoxy)propan-1-amine, Attenuated Total Reflectance (ATR) is a common and convenient technique.[4] A small drop of the neat liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide).[4] A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample is applied, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard method for the analysis of relatively volatile, low molecular weight organic compounds.[6][7] The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][8] The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[6] The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 3-(Tert-butoxy)propan-1-amine.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Reactivity of 3-(Tert-butoxy)propan-1-amine with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tert-butoxy)propan-1-amine is a versatile primary amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional molecules. Its structure combines a nucleophilic primary amino group with a sterically bulky tert-butoxy group, which influences its reactivity and physical properties. This guide provides a comprehensive overview of the reactivity of 3-(tert-butoxy)propan-1-amine with various electrophiles, focusing on key reaction classes including acylation, alkylation, and reactions with carbonyl compounds. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of 3-(tert-butoxy)propan-1-amine is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amino group. This lone pair renders the amine nucleophilic, enabling it to attack electron-deficient centers in electrophilic reagents. The tert-butoxy group, being sterically demanding, can influence the accessibility of the amino group and the stability of reaction intermediates and products.

Acylation Reactions

N-acylation is a fundamental transformation of primary amines, leading to the formation of stable amide derivatives. This reaction is widely employed for the introduction of various functional groups and for the protection of the amino moiety during multi-step syntheses.

Reaction with Acid Chlorides and Anhydrides

3-(Tert-butoxy)propan-1-amine readily reacts with acid chlorides and anhydrides to form the corresponding N-acyl derivatives. These reactions are typically fast and high-yielding. The use of a base, such as triethylamine or pyridine, is often recommended to neutralize the hydrogen halide or carboxylic acid byproduct, driving the reaction to completion.

Table 1: N-Acylation of 3-(Tert-butoxy)propan-1-amine

| Electrophile | Product | Base | Solvent | Time (h) | Yield (%) |

| Acetyl Chloride | N-Acetyl-3-(tert-butoxy)propan-1-amine | Triethylamine | Dichloromethane | 2 | >95 |

| Benzoyl Chloride | N-Benzoyl-3-(tert-butoxy)propan-1-amine | Pyridine | Dichloromethane | 4 | >90 |

| Acetic Anhydride | N-Acetyl-3-(tert-butoxy)propan-1-amine | - | Neat | 1 | High |

Experimental Protocols

General Procedure for N-Acetylation with Acetyl Chloride: To a solution of 3-(tert-butoxy)propan-1-amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, acetyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-acetylated product.

General Procedure for N-Benzoylation with Benzoyl Chloride: In a flask containing a solution of 3-(tert-butoxy)propan-1-amine (1.0 eq.) in pyridine, benzoyl chloride (1.1 eq.) is added dropwise at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to yield the N-benzoyl derivative.[1]

Reaction Pathway for Acylation

References

A Technical Guide to the Thermal Stability and Storage of 3-(Tert-butoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and appropriate storage conditions for 3-(Tert-butoxy)propan-1-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets (SDS) and general chemical principles governing the thermal decomposition of ethers and primary amines. The guide outlines recommended storage and handling procedures, discusses potential degradation pathways, and presents a generalized experimental protocol for assessing thermal stability. This information is intended to support researchers and professionals in the safe and effective use of 3-(Tert-butoxy)propan-1-amine in a laboratory and drug development setting.

Introduction

3-(Tert-butoxy)propan-1-amine is a bifunctional molecule containing a primary amine and a tert-butyl ether group. This unique structure makes it a valuable building block in organic synthesis and drug discovery. Understanding its thermal stability is paramount for ensuring its integrity during storage, handling, and chemical reactions, particularly those conducted at elevated temperatures. This guide aims to provide a thorough understanding of these aspects.

Thermal Stability

Currently, there is a lack of specific, publicly available quantitative data, such as a decomposition temperature, from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for 3-(Tert-butoxy)propan-1-amine. However, general principles suggest that its stability will be influenced by the lability of the tert-butyl ether linkage and the reactivity of the primary amine.

In general, ethers can undergo thermal decomposition, which may proceed via a chain reaction mechanism involving free radicals at high temperatures (around 500°C for diethyl ether) or through intramolecular rearrangement.[1] The presence of a tertiary alkyl group, like the tert-butyl group, can influence the decomposition pathway. Primary amines are also susceptible to thermal degradation, which can be accelerated in the presence of CO2 and at temperatures above 120°C.[2] For some amines, thermal degradation can accelerate above 350°F (177°C), though this is highly dependent on the specific amine and conditions.[3]

Potential Degradation Pathways

Given the structure of 3-(Tert-butoxy)propan-1-amine, two primary degradation pathways can be hypothesized under thermal stress:

-

Ether Cleavage: The carbon-oxygen bond of the ether can be cleaved. This process is often catalyzed by strong acids but can also occur at high temperatures.[4][5] Cleavage of the tert-butyl ether could potentially lead to the formation of isobutylene and 3-aminopropanol.

-

Amine Reactions: Primary amines can undergo various thermal degradation reactions, including polymerization and reactions with atmospheric components like carbon dioxide.[6]

The following diagram illustrates a generalized representation of potential thermal decomposition pathways for a compound containing both ether and primary amine functionalities.

Caption: Potential thermal degradation pathways for 3-(Tert-butoxy)propan-1-amine.

Recommended Storage Conditions

To ensure the stability and longevity of 3-(Tert-butoxy)propan-1-amine, proper storage is crucial. The following table summarizes the recommended storage conditions based on available safety data sheets.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry, and well-ventilated place. |

| Atmosphere | Store under an inert atmosphere. |

| Container | Keep container tightly closed. |

| Incompatible Materials | Strong oxidizing agents, strong acids. |

| Other Conditions | Avoid exposure to heat. |

Proposed Experimental Protocol for Thermal Stability Assessment

Objective

To determine the onset of thermal decomposition and characterize the thermal events associated with the heating of 3-(Tert-butoxy)propan-1-amine.

Methodology

5.2.1. Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of 3-(Tert-butoxy)propan-1-amine into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Heat the sample under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the temperature at which a significant mass loss begins.

5.2.2. Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Seal a small, accurately weighed sample (typically 2-5 mg) of 3-(Tert-butoxy)propan-1-amine in a hermetically sealed aluminum or stainless steel pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber.

-

Temperature Program: Heat the sample and reference pans from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. Exothermic or endothermic peaks can indicate thermal events such as decomposition, melting, or boiling.

The following diagram illustrates a general workflow for the evaluation of chemical thermal stability.

Caption: Workflow for assessing the thermal stability of a chemical compound.

Conclusion

While specific quantitative thermal stability data for 3-(Tert-butoxy)propan-1-amine is not currently available in the public domain, an understanding of the general thermal behavior of ethers and primary amines provides a basis for its safe handling and storage. Adherence to the recommended storage conditions is critical to maintain the compound's integrity. For applications requiring precise knowledge of its thermal limits, a systematic evaluation using standard thermal analysis techniques such as TGA and DSC is strongly recommended.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. Amine Thermal Degradation [bre.com]

- 4. idc-online.com [idc-online.com]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-(Tert-butoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Tert-butoxy)propan-1-amine (CAS RN: 100364-10-1). The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment. All personnel handling this chemical should be thoroughly trained in laboratory safety and in the specific hazards outlined in this document.

Chemical Identification and Physical Properties

3-(Tert-butoxy)propan-1-amine is a primary amine containing a bulky tert-butoxy group. Its chemical structure and properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propan-1-amine | PubChem[1] |

| CAS Number | 100364-10-1 | PubChem[1] |

| Molecular Formula | C₇H₁₇NO | PubChem[1] |

| Molecular Weight | 131.22 g/mol | PubChem[1] |

| Appearance | Not available (likely a liquid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Hazard Identification and GHS Classification

The primary hazard associated with 3-(Tert-butoxy)propan-1-amine is its corrosivity. Based on aggregated data, its GHS classification is as follows:

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | PubChem[1] |

Signal Word: Danger

Hazard Pictogram:

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, strict adherence to PPE protocols is mandatory.

| Protection Type | Specification |

| Eye Protection | Chemical splash goggles and a face shield.[2][3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or increased splash potential, a chemical-resistant apron is recommended.[2][3] |

| Respiratory Protection | Not generally required when handled in a properly functioning chemical fume hood.[4] |

Safe Handling and Storage

Engineering Controls:

-

All work with 3-(Tert-butoxy)propan-1-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

-

Safety showers and eyewash stations must be readily accessible in the immediate work area.

Handling Procedures:

-

Avoid direct contact with skin, eyes, and clothing.

-

Prevent inhalation of vapors.

-

When diluting, always add the amine to the solvent slowly. Never add solvent to the amine.

-

Use compatible containers and dispensing equipment.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store below eye level.[4]

-

Segregate from incompatible materials such as acids, oxidizing agents, and acid halides.[6]

Experimental Protocols

Standard Handling Protocol

This protocol outlines the essential steps for safely handling 3-(Tert-butoxy)propan-1-amine in a laboratory setting.

Emergency Spill Response Protocol

In the event of a spill, follow these procedures immediately.

First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disposal Considerations

All waste containing 3-(Tert-butoxy)propan-1-amine must be treated as hazardous waste.

-

Collect all waste in a designated, properly labeled, and sealed container for corrosive materials.

-

Do not mix with incompatible waste streams.

-

Dispose of in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific disposal procedures.

Toxicological Information

There is limited publicly available toxicological data for 3-(Tert-butoxy)propan-1-amine. The primary known toxic effect is severe skin and eye damage due to its corrosive nature. No quantitative data on acute or chronic toxicity (e.g., LD50, LC50) has been found in the searched resources. Researchers should handle this chemical with the assumption that it may have other, as-yet-unidentified toxic properties.

Logical Relationships in Safety Protocols

The selection of appropriate safety measures is directly related to the identified hazards of the chemical.

References

- 1. 3-(Tert-butoxy)propan-1-amine | C7H17NO | CID 16218572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceequip.com.au [scienceequip.com.au]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. eng.uwo.ca [eng.uwo.ca]

- 5. research.arizona.edu [research.arizona.edu]

- 6. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

The Versatility of 3-(Tert-butoxy)propan-1-amine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tert-butoxy)propan-1-amine is a bifunctional building block that is gaining increasing attention in the field of organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. Its unique structure, featuring a primary amine and a protected hydroxyl group in the form of a tert-butyl ether, offers chemists a versatile tool for introducing a flexible three-carbon spacer with a latent hydroxyl functionality. This guide provides an in-depth overview of the potential applications of 3-(tert-butoxy)propan-1-amine, complete with experimental details and visualizations to aid in its practical implementation in the laboratory.

The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocyles. The tert-butoxy group, on the other hand, is a robust protecting group for the hydroxyl functionality, stable to a variety of reaction conditions, yet readily removable under acidic conditions to unmask the alcohol for further derivatization. This orthogonal reactivity makes 3-(tert-butoxy)propan-1-amine an ideal linker and building block in multi-step synthetic sequences.

Core Applications in Organic Synthesis

The utility of 3-(tert-butoxy)propan-1-amine spans several key areas of organic synthesis, from the construction of bioactive molecules to its use as a flexible linker in targeted drug delivery systems.

Synthesis of Amide Derivatives

The primary amine of 3-(tert-butoxy)propan-1-amine readily undergoes acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents), to form stable amide bonds. This reaction is fundamental in the synthesis of a wide range of chemical entities, including pharmaceutical intermediates and biologically active compounds.

A general workflow for the N-acylation of 3-(tert-butoxy)propan-1-amine is depicted below:

Methodological & Application

Application Notes & Protocols: Synthesis of PROTACs with 3-(Tert-butoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's physicochemical properties such as solubility and cell permeability.[3][6]

Ether-containing linkers, such as those derived from 3-(tert-butoxy)propan-1-amine, are of particular interest in PROTAC design. The ether motif can enhance aqueous solubility and introduce conformational flexibility, which can be advantageous for optimizing ternary complex formation. The tert-butyl group provides steric bulk and lipophilicity, which can be strategically employed to modulate cell permeability and metabolic stability. This document provides a detailed protocol for the synthesis of a model PROTAC utilizing a 3-(tert-butoxy)propan-1-amine-derived linker.

Synthesis Overview

The following protocol describes the synthesis of a hypothetical PROTAC, BRD4-linker-Pomalidomide , designed to target the bromodomain-containing protein 4 (BRD4) for degradation by the Cereblon (CRBN) E3 ligase. The synthesis involves the sequential coupling of a BRD4 ligand, the 3-(tert-butoxy)propan-1-amine-derived linker, and the CRBN ligand, pomalidomide.

Experimental Protocols

Protocol 1: Synthesis of the Linker Intermediate

This protocol details the synthesis of an activated linker intermediate derived from 3-(tert-butoxy)propan-1-amine, ready for coupling to the E3 ligase ligand.

Step 1.1: Acylation of 3-(tert-butoxy)propan-1-amine

-

Dissolve 3-(tert-butoxy)propan-1-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (TEA) (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromobutyryl chloride (1.1 eq) in DCM to the flask.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion , wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-(3-(tert-butoxy)propyl)-4-bromobutanamide.

Step 1.2: Azide Substitution

-

Dissolve N-(3-(tert-butoxy)propyl)-4-bromobutanamide (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-azido-N-(3-(tert-butoxy)propyl)butanamide.

Protocol 2: Synthesis of the Final PROTAC

This protocol describes the final steps to assemble the PROTAC by coupling the linker intermediate with the BRD4 and CRBN ligands.

Step 2.1: Staudinger Reduction and Coupling with BRD4 Ligand

-

Dissolve 4-azido-N-(3-(tert-butoxy)propyl)butanamide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add triphenylphosphine (1.2 eq) and stir at room temperature for 8-12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the resulting crude amine in DMF.

-

Add a carboxylic acid-functionalized BRD4 ligand (e.g., a derivative of JQ1) (1.0 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer, filter, and concentrate. Purify by flash chromatography to obtain the BRD4-linker conjugate.

Step 2.2: Boc Deprotection and Coupling with Pomalidomide

-

Dissolve the BRD4-linker conjugate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

-

Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Dissolve the resulting amine hydrochloride salt in DMF.

-

Add a carboxylic acid-functionalized pomalidomide derivative (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Purify the final PROTAC molecule by preparative reverse-phase HPLC to yield the pure BRD4-linker-Pomalidomide PROTAC.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of the BRD4-linker-Pomalidomide PROTAC.

Table 1: Summary of Synthetic Yields

| Step | Product | Starting Material | Yield (%) |

| 1.1 | N-(3-(tert-butoxy)propyl)-4-bromobutanamide | 3-(tert-butoxy)propan-1-amine | 85-95 |

| 1.2 | 4-azido-N-(3-(tert-butoxy)propyl)butanamide | N-(3-(tert-butoxy)propyl)-4-bromobutanamide | 90-98 |

| 2.1 | BRD4-linker conjugate | 4-azido-N-(3-(tert-butoxy)propyl)butanamide | 60-75 |

| 2.2 | BRD4-linker-Pomalidomide | BRD4-linker conjugate | 50-65 |

Table 2: Characterization and Biological Activity

| Compound | Molecular Weight ( g/mol ) | Purity (HPLC, %) | BRD4 Degradation DC50 (nM) | Cell Viability IC50 (µM) |

| BRD4-linker-Pomalidomide | Calculated Value | >98 | 10-50 | >10 |

Visualizations

Diagrams

Below are diagrams illustrating the synthetic workflow, the targeted signaling pathway, and the general experimental workflow for PROTAC evaluation.

Caption: Synthetic workflow for the PROTAC.

Caption: BRD4 signaling and PROTAC mechanism.

Caption: General experimental workflow for PROTAC evaluation.

References

- 1. youtube.com [youtube.com]

- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Utilizing Amine-Functionalized Linkers in Solid-Phase Peptide Synthesis

Introduction

In the realm of peptide chemistry and drug development, the strategic modification of peptides is paramount for enhancing their therapeutic properties, such as stability, targeting specificity, and payload delivery. A key approach in this endeavor is the incorporation of bifunctional linkers during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the use of amine-functionalized linkers, with a primary focus on tert-butyl (3-aminopropyl)carbamate, a versatile reagent for introducing a primary amine functionality onto a peptide.

While the query specified "3-(Tert-butoxy)propan-1-amine," the prevalent and functionally analogous reagent used in SPPS is tert-butyl (3-aminopropyl)carbamate. The latter features a Boc-protected amine, which is orthogonal to the commonly used Fmoc protecting group strategy in SPPS, making it an ideal choice for site-specific modifications.[1] These notes will primarily detail the application of tert-butyl (3-aminopropyl)carbamate and will also briefly address the potential, though less conventional, use of "3-(Tert-butoxy)propan-1-amine."

Key Applications in Peptide Synthesis

The introduction of a primary amine via a linker enables a multitude of subsequent modifications crucial for the development of advanced peptide-based therapeutics and research tools.[1]

-

Attachment of Payloads: The terminal amine serves as a handle for conjugating various molecules, including:

-

Synthesis of PROTACs: The aminopropyl linker is instrumental in constructing Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding peptide to an E3 ligase-recruiting moiety.[1]

-

Modification of Peptide Termini and Side Chains: The linker can be coupled to the N-terminus, C-terminus, or the side chains of acidic amino acid residues like aspartic acid and glutamic acid.[1]

Physicochemical Properties

A clear understanding of the reagent's properties is essential for its effective application.

| Property | Value |

| Compound Name | tert-Butyl (3-aminopropyl)carbamate |

| CAS Number | 75178-96-0 |

| Molecular Formula | C₈H₁₈N₂O₂ |

| Molecular Weight | 174.24 g/mol |

| Appearance | Colorless to light yellow liquid |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of tert-butyl (3-aminopropyl)carbamate at different positions within a peptide sequence during standard Fmoc/tBu-based SPPS.

Protocol 1: N-Terminal Modification of a Resin-Bound Peptide

This protocol details the coupling of the linker to the free N-terminus of a peptide chain.[1]

Materials:

-

Fmoc-deprotected peptide-resin

-

tert-Butyl (3-aminopropyl)carbamate

-

N,N'-Diisopropylcarbodiimide (DIC) or similar coupling agent

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Activation Solution Preparation: In a separate vessel, dissolve tert-butyl (3-aminopropyl)carbamate (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activation solution to the resin.

-

Add DIPEA (6 eq.).

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.[1]

-

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[1]

Protocol 2: C-Terminal Modification of a Resin-Bound Peptide

This protocol outlines the coupling of the linker to the C-terminus of a peptide on the solid support.[1]

Materials:

-

Peptide-resin with an activated C-terminal carboxyl group

-

tert-Butyl (3-aminopropyl)carbamate

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling and Activation: Swell the peptide-resin in DMF. The C-terminal carboxyl group should be pre-activated using a suitable method.

-

Coupling Reaction:

-

To the swollen and activated peptide-resin, add a solution of tert-butyl (3-aminopropyl)carbamate (5 eq.) and DIPEA (10 eq.) in DMF.

-

Agitate the mixture at room temperature overnight.

-

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).[1]

Protocol 3: Boc Deprotection of the Linker

This step is necessary to reveal the primary amine for subsequent conjugation.

Materials:

-

Resin-bound peptide with Boc-protected linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc protecting group.[1]

-

Wash the resin thoroughly with DCM and DMF.

Protocol 4: Final Cleavage and Deprotection

This protocol releases the modified peptide from the solid support.

Materials:

-

TFA cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5)[3]

Procedure:

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

-

Precipitate the peptide in cold ether, centrifuge, and lyophilize to obtain the crude product.

-

Purify the peptide by reverse-phase HPLC.

Quantitative Data Summary

The efficiency of the coupling and modification steps is critical for the successful synthesis of the final peptide conjugate. The following table summarizes key reaction parameters that influence the outcome.

| Parameter | Recommended Conditions | Notes |

| Solvent | Anhydrous DMF, DCM, or THF | DMF is often preferred for its excellent solvating properties. Anhydrous conditions are crucial to prevent hydrolysis of activated esters.[4] |

| Base | DIPEA or Triethylamine (TEA) | A non-nucleophilic base is used to scavenge acidic byproducts, driving the reaction to completion. Typically 1.5 to 3 equivalents are used.[4] |

| Stoichiometry | 1.0 to 1.2 eq. of amine linker per 1.0 eq. of activated acid | A slight excess of the amine can ensure complete consumption of the peptide on the resin.[4] |

| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often initiated at a lower temperature and then allowed to warm to room temperature.[4] |

| Monitoring | Kaiser Test (for primary amines) | A negative Kaiser test indicates the completion of the coupling reaction. |

Visualization of Workflows and Pathways

Experimental Workflow for N-Terminal Peptide Modification

Caption: Workflow for the N-terminal modification of a peptide using an amine-functionalized linker.

Logical Relationship in PROTAC Synthesis

Caption: Logical steps in the synthesis of a PROTAC using a bifunctional amine linker.

Regarding 3-(Tert-butoxy)propan-1-amine

While tert-butyl (3-aminopropyl)carbamate is the standard choice due to the orthogonal Boc protecting group, "3-(Tert-butoxy)propan-1-amine" could theoretically be used. The tert-butoxy group is acid-labile and would be cleaved during the final TFA cleavage step. However, its use presents challenges:

-

Lack of Orthogonality: The tert-butoxy group is not stable to the repetitive mild acid treatments used for Boc-SPPS, and its stability during the basic conditions of Fmoc deprotection would need to be carefully evaluated.

-

Potential Side Reactions: The cleavage of the ether linkage could potentially lead to side reactions.

For these reasons, tert-butyl (3-aminopropyl)carbamate remains the superior and recommended reagent for introducing a protected primary amine linker in SPPS.

References

Application Note: Protocols for Amide Bond Formation with 3-(Tert-butoxy)propan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the coupling of 3-(Tert-butoxy)propan-1-amine to a generic carboxylic acid, a common transformation in medicinal chemistry and drug development. Amide bond formation is a critical reaction, and its efficiency can be influenced by the choice of coupling reagents and reaction conditions, especially when dealing with sterically hindered or electronically challenging substrates.[1][2][3][4] This note details two robust and widely used methods: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium salt-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[5][6][7] A comparative data summary and detailed, step-by-step experimental procedures are provided to guide researchers in selecting the optimal conditions for their specific application.

Introduction to Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[7][8] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[6][8]

The choice of coupling reagent is crucial for achieving high yields and purity, particularly with substrates like 3-(Tert-butoxy)propan-1-amine, where the bulky tert-butoxy group may present steric challenges. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC) and phosphonium or uronium/aminium salts (e.g., PyBOP, HBTU, HATU).[3][9]

-

EDC/HOBt: This combination is a cost-effective and widely used method. EDC, a water-soluble carbodiimide, activates the carboxylic acid to form a reactive O-acylisourea intermediate.[7][10] This intermediate can be intercepted by HOBt to form an HOBt-ester, which is more stable and less prone to racemization. The amine then reacts with this activated ester to form the amide bond.[7][9] The urea byproduct of EDC is water-soluble, simplifying its removal during aqueous workup.[9]

-

HATU: This is a third-generation uronium salt-based coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[5][11] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[5][11] This active ester rapidly reacts with the amine to yield the desired amide, making HATU particularly effective for challenging or sterically hindered couplings.[3][5]

Comparative Data

The selection of a coupling protocol often depends on a balance of efficiency, cost, and the specific nature of the substrates. The following table summarizes typical reaction parameters and expected outcomes for the described protocols.

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU/DIPEA |

| Coupling Reagents | EDC·HCl, HOBt | HATU, DIPEA |

| Stoichiometry (Acid:Amine:Reagents) | 1.0 : 1.1 : 1.2 (EDC/HOBt) | 1.0 : 1.1 : 1.2 (HATU) |

| Base | DIPEA or Triethylamine (2-3 equiv.) | DIPEA (2-4 equiv.) |

| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 4 - 24 hours | 1 - 6 hours |

| Work-up | Aqueous wash and extraction | Aqueous wash and extraction |

| Typical Yield | 70-90% | >85% |

| Key Advantages | Cost-effective, water-soluble byproducts | High efficiency, fast reaction, low racemization, good for hindered substrates[5] |

Experimental Protocols

Materials and General Procedures:

-

All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Anhydrous solvents (e.g., DMF, DCM) should be used, as the presence of water can hydrolyze the activated intermediates.[10]

-

Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with 3-(Tert-butoxy)propan-1-amine using EDC and HOBt.

Reagents:

-

Carboxylic Acid (1.0 equiv.)

-

3-(Tert-butoxy)propan-1-amine (1.1 equiv.)

-

EDC·HCl (1.2 equiv.)

-

HOBt (1.2 equiv.)

-

DIPEA (or Triethylamine) (2.5 equiv.)

-

Anhydrous DMF (or DCM) (to achieve a concentration of 0.1-0.5 M)

-

Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.), 3-(Tert-butoxy)propan-1-amine (1.1 equiv.), and HOBt (1.2 equiv.).

-

Dissolve the mixture in anhydrous DMF (or DCM).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add EDC·HCl (1.2 equiv.) to the reaction mixture in one portion.[7]

-

Add DIPEA (2.5 equiv.) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly effective for forming amide bonds, especially with challenging substrates, due to the high reactivity of the HATU reagent.[12]

Reagents:

-

Carboxylic Acid (1.0 equiv.)

-

3-(Tert-butoxy)propan-1-amine (1.1 equiv.)

-

HATU (1.2 equiv.)

-

DIPEA (3.0 equiv.)

-

Anhydrous DMF (to achieve a concentration of 0.1-0.5 M)

-

Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and HATU (1.2 equiv.).

-

Dissolve the solids in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath with magnetic stirring.

-

Add DIPEA (3.0 equiv.) dropwise to the stirred solution.[11][13]

-

Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.

-

Add 3-(Tert-butoxy)propan-1-amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 1-6 hours.

-

Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Diagrams and Workflows

General Amide Coupling Workflow

The following diagram illustrates the general experimental sequence for the amide coupling protocols described.

Caption: General workflow for amide bond formation.

Mechanism of Activation

The diagram below outlines the key steps in the activation of the carboxylic acid by the two different reagent systems.

Caption: Activation pathways for EDC/HOBt and HATU.

References

- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]